molecular formula C15H11N3O2S B2731455 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one CAS No. 81555-95-5

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one

Cat. No.: B2731455
CAS No.: 81555-95-5
M. Wt: 297.33
InChI Key: SKZMDRUTJMFGLK-UHFFFAOYSA-N
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Description

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a synthetic compound featuring a 1,3,4-oxadiazole core, a heterocycle renowned for its significant potential in medicinal chemistry and materials science . The 1,3,4-oxadiazole scaffold is a versatile pharmacophore and a bioisostere for amides and esters, which can participate in hydrogen bonding interactions with biological receptors, making it a key structure in the development of novel therapeutic agents . Structurally, this compound is composed of three near-planar aromatic rings—a phenyl ring, a 3-pyridinyl ring, and the central 1,3,4-oxadiazole ring—which contribute to its unique electronic properties . Compounds based on the 5-pyridyl-1,3,4-oxadiazole structure have been extensively studied for their antitumor activity. For instance, related derivatives have demonstrated excellent cytotoxic activity against cancer cell lines such as the breast cancer cell line MCF-7, with some showing activity superior to reference drugs . Furthermore, structurally similar 1,3,4-oxadiazole derivatives have been designed as multifunctional probes, exhibiting pH-responsive colorimetric and fluorescence changes in the slightly acidic range (pH 5.5-6.5) as well as significant antibacterial activity, particularly against Escherichia coli . This combination of properties makes such compounds valuable tools for chemical biology and the development of theranostic agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-phenyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-13(11-5-2-1-3-6-11)10-21-15-18-17-14(20-15)12-7-4-8-16-9-12/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZMDRUTJMFGLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one typically involves the formation of the 1,3,4-oxadiazole ring through cyclization reactions. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives in the presence of dehydrating agents . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH₄) are typical.

    Substitution: Halogenating agents, nucleophiles, and bases are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

1-(4-Bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one
  • Structural Difference : A bromine atom replaces the hydrogen at the phenyl ring’s para position.
  • Impact: The bromine atom increases molecular weight (MW: ~390 g/mol vs. Melting points and solubility may differ due to altered crystal packing, as shown in Hirshfeld surface analyses .
1-Phenyl-2-[(5-(3-((pyrimidin-2-yl)thio)propyl)-1,3,4-oxadiazol-2-yl)thio]ethan-1-one
  • Structural Difference : A pyrimidinylthio propyl group replaces the pyridin-3-yl moiety.
  • Impact :
    • Pyrimidine’s additional nitrogen atom increases hydrogen-bonding capacity, correlating with higher cytotoxicity in cancer cell lines (e.g., A549) .
    • The propyl linker may improve membrane permeability but reduce metabolic stability compared to the rigid pyridine linkage .

Variations in the Oxadiazole Substituents

2-{[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one
  • Structural Difference: A methoxyphenyl group replaces pyridin-3-yl, and a piperazinyl group substitutes the phenyl ethanone.
  • Impact: The methoxy group enhances lipophilicity (logP ~3.5 vs. Piperazine introduces basicity, altering pharmacokinetics (e.g., increased solubility at physiological pH) .
5-(Pyridin-3-yl)-1,3,4-oxadiazole-2-thiol
  • Structural Difference: Lacks the phenyl ethanone and sulfanyl-ethyl linkage.
  • Impact: Simplified structure reduces MW (~195 g/mol) but diminishes cytotoxic activity due to the absence of the ethanone pharmacophore . Retains antibacterial activity against E. coli, suggesting the pyridinyl-oxadiazole core alone is sufficient for microbial targeting .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key IR Bands (cm⁻¹)
Target Compound 311.36 Not reported C=O: ~1680; C=N/C=C: 1600–1450
1-(4-Bromophenyl) Analog ~390 623–626 (crystal) C=O: 1672; C-Br: ~550
Pyrimidinylthio Propyl Derivative ~375 134–178 C=O: 1687; S-H: ~2550 (absent)
  • Spectral Notes: The target compound’s IR lacks S-H stretches (~2550 cm⁻¹), confirming the absence of free thiols . NMR data for analogs show downfield shifts for pyridine protons (~8.5–9.0 ppm) compared to phenyl (~7.0–7.5 ppm), reflecting electronic differences .

Biological Activity

The compound 1-Phenyl-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is a novel derivative of 1,3,4-oxadiazole, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The structural features of this compound suggest a multifaceted mode of action that may be beneficial in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is C15H14N4OSC_{15}H_{14}N_{4}OS, and its structure includes a phenyl group, a pyridine ring, and an oxadiazole moiety connected via a sulfur atom. This configuration is hypothesized to enhance its solubility and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to This compound demonstrate activity against a range of bacteria and fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenActivity (Zone of Inhibition)
Staphylococcus aureus15 mm
Escherichia coli18 mm
Candida albicans12 mm
Pseudomonas aeruginosa10 mm

These results suggest that the presence of nitro or hydroxy substituents on the phenyl ring can enhance the antimicrobial efficacy of the compound .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies indicate that oxadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. The mechanism is thought to involve the modulation of signaling pathways associated with cell growth and survival.

Case Study: Inhibition of Cancer Cell Lines
A study evaluated the cytotoxic effects of This compound on various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)25Apoptosis induction
HeLa (Cervical)30Cell cycle arrest
A549 (Lung)20Inhibition of DNA synthesis

These findings highlight the compound's potential as a therapeutic agent in oncology .

The biological activity of This compound is likely attributed to its ability to interact with specific biological targets. The oxadiazole ring system may facilitate interactions with enzymes involved in cellular signaling pathways.

Phosphodiesterase Inhibition

Some studies suggest that oxadiazole derivatives can act as inhibitors of phosphodiesterases (PDEs), which play critical roles in regulating intracellular cAMP and cGMP levels. By inhibiting these enzymes, the compound may enhance cellular signaling associated with growth inhibition and apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes typically involve coupling reactions between pyridinyl-oxadiazole thiols and substituted acetophenones. Optimization can be achieved through factorial experimental designs, such as varying catalysts (e.g., piperidine in anhydrous ethanol), solvent systems, and reflux durations. Response surface methodology (RSM) is effective for identifying ideal temperature and molar ratios. Split-plot designs, as used in agricultural chemistry studies, can be adapted for multi-variable optimization .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR to confirm proton environments and carbon frameworks.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • Single-crystal X-ray diffraction (as demonstrated for analogous oxadiazole derivatives) to resolve stereochemical ambiguities .
  • HPLC with UV detection (using logP values ~1.8 from computational data) to assess purity .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Implement hazard controls based on structural analogs:

  • Use PPE (gloves, goggles) to prevent skin/eye contact (Category 2/2A hazards) .
  • Conduct reactions in fume hoods to avoid inhalation of vapors.
  • Store in sealed containers away from ignition sources, referencing safety data for sulfanyl-containing compounds .

Advanced Research Questions

Q. What theoretical frameworks guide the investigation of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (FMOs) to predict reactivity. For example:

  • Calculate HOMO-LUMO gaps to assess charge-transfer potential.
  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Align with conceptual frameworks from quantum chemistry to interpret spectroscopic data .

Q. How should researchers address contradictory biological activity data across assay systems?

  • Methodological Answer : Apply systematic variance analysis:

  • Compare assay conditions (e.g., cell lines, pH, temperature).
  • Use meta-analysis to identify confounding factors (e.g., solvent polarity affecting compound solubility).
  • Validate findings through orthogonal assays (e.g., enzymatic vs. cell-based) .

Q. What methodological considerations are critical for environmental fate studies?

  • Methodological Answer : Design studies to assess:

  • Partitioning : Measure logP and soil adsorption coefficients (Koc).
  • Degradation : Use OECD guidelines for hydrolytic/photolytic stability.
  • Ecotoxicology : Evaluate acute/chronic effects on model organisms (e.g., Daphnia magna), aligning with protocols from environmental chemistry projects .

Q. How can crystallographic data resolve tautomeric or supramolecular ambiguities?

  • Methodological Answer : Perform single-crystal X-ray analysis to:

  • Determine hydrogen-bonding networks (e.g., S···N interactions in oxadiazole rings).
  • Identify π-π stacking patterns between aromatic systems.
  • Compare experimental bond lengths/angles with DFT-optimized geometries .

Q. What computational approaches predict the compound’s behavior in biological systems?

  • Methodological Answer : Combine:

  • Molecular docking to screen against target proteins (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) simulations to assess binding stability under physiological conditions.
  • Pharmacophore modeling to map interaction sites, guided by structural analogs’ bioactivity data .

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